

Physical and chemical properties of (2S)-2,6-dimethylheptanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

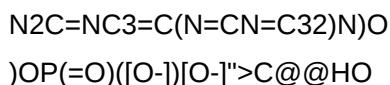
Compound of Interest

Compound Name: (2S)-2,6-dimethylheptanoyl-CoA

Cat. No.: B15597397

[Get Quote](#)

An In-depth Technical Guide to (2S)-2,6-dimethylheptanoyl-CoA


Introduction

(2S)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-coenzyme A molecule. It serves as a substrate in mitochondrial fatty acid β -oxidation, playing a role in the metabolism of branched-chain fatty acids. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in metabolic pathways.

Physical and Chemical Properties

The physical and chemical properties of (2S)-2,6-dimethylheptanoyl-CoA are summarized below. These properties are primarily computed from its chemical structure.

Property	Value	Reference
Molecular Formula	C30H48N7O17P3S-4	[1]
Molecular Weight	903.7 g/mol	[1]
IUPAC Name	<p>[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[[(3R)-4-[[3-[2-[(2S)-2,6-dimethylheptanoyl]sulfanylethyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryloxy-oxidophosphoryloxy]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate</p> <p>InChI=1S/C30H52N7O17P3S/c1-17(2)7-6-8-18(3)29(42)58-12-11-32-20(38)9-10-33-27(41)24(40)30(4,5)14-51-57(48,49)54-56(46,47)50-13-19-23(53-55(43,44)45)22(39)28(52-19)37-16-36-21-25(31)34-15-35-26(21)37/h15-19,22-24,28,39-40H,6-14H2,1-5H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/p-4/t18-,19+,22+,23+,24-,28+/m0/s1</p>	[1]
InChIKey	GPXWBKWDXPBLKS-WDMCVERSA-J	[1]
SMILES	C--INVALID-LINK-- C(=O)SCCNC(=O)CCNC(=O)- -INVALID-LINK--	[1]

ChEBI ID	CHEBI:86983	[1]
Synonyms	(2S)-2,6-dimethylheptanoyl- coenzyme A(4-), (2S,6)- dimethylheptanoyl-CoA	[1]

Experimental Protocols

Synthesis of (2S)-2,6-dimethylheptanoyl-CoA

A common method for the synthesis of acyl-CoAs, including 2,6-dimethylheptanoyl-CoA, involves the use of mixed anhydrides of the corresponding fatty acid.[\[2\]](#)

1. Preparation of 2,6-dimethylheptanoic acid:

- This precursor fatty acid can be synthesized through various organic chemistry routes or obtained commercially.[\[2\]](#)

2. Synthesis from Mixed Anhydride:

- The synthesis is carried out using an optimized aqueous-organic solvent mixture to achieve high yields.[\[2\]](#)
- The fatty acid (2,6-dimethylheptanoic acid) is reacted to form a mixed anhydride, which then reacts with Coenzyme A trilithium salt (CoASH) to form the final product.[\[2\]](#)

Purification Protocol

The synthesized 2,6-dimethylheptanoyl-CoA is purified using a two-step process to ensure high purity.[\[2\]](#)

1. Ion Exchange Solid-Phase Extraction (SPE):

- The crude product is first purified using an ion exchange solid-phase extraction column. A 2-(2-pyridyl)ethyl-functionalized silica gel is a suitable stationary phase for this purpose.[\[2\]](#)

2. Reversed-Phase Semipreparative High-Performance Liquid Chromatography (HPLC):

- Further purification is achieved by reversed-phase semipreparative HPLC with ultraviolet (UV) detection.[2]
- A C18 column is typically used with a gradient of mobile phases, such as a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

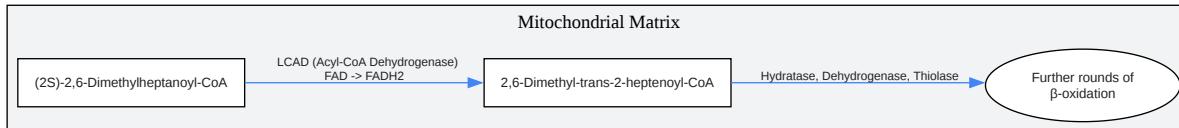
Characterization Methods

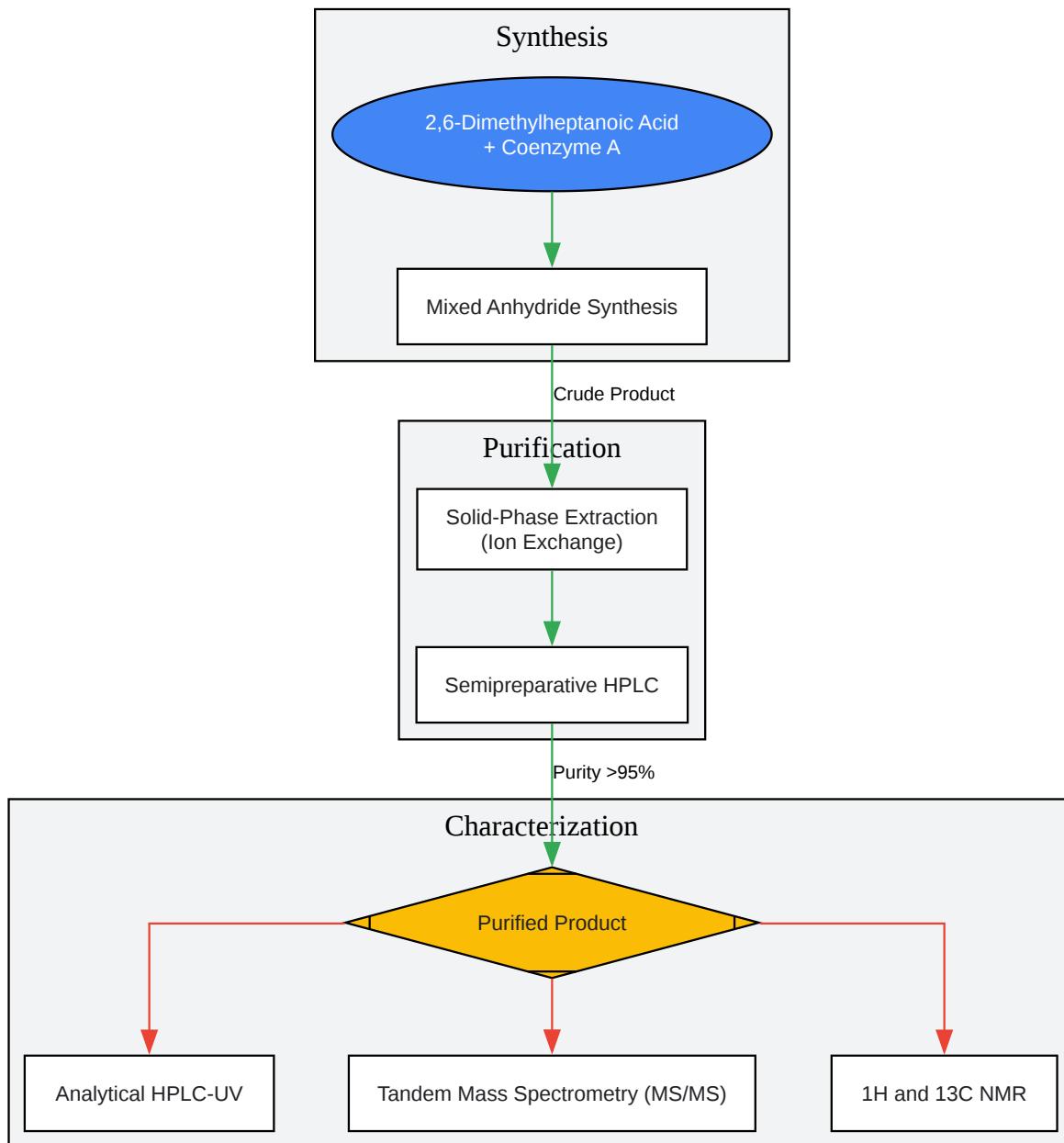
The purified **(2S)-2,6-dimethylheptanoyl-CoA** is characterized using several analytical techniques to confirm its identity and purity.[2]

1. Analytical HPLC-UV:

- The purity of the final product is assessed by analytical HPLC with UV detection, typically monitoring at 259 nm.[3][4]

2. Mass Spectrometry (MS):


- Data-dependent tandem mass spectrometry (MS/MS) analysis is performed on the major peak from the HPLC separation to confirm the molecular weight and fragmentation pattern of the molecule.[2]


3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the structure of the acyl group and its linkage to the coenzyme A moiety.[2]

Metabolic Significance and Pathways

(2S)-2,6-dimethylheptanoyl-CoA is a substrate for long-chain acyl-CoA dehydrogenase (LCAD), indicating its role in the catabolism of branched-chain fatty acids.[5] The initial step in its metabolism is the dehydrogenation catalyzed by an acyl-CoA dehydrogenase.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S)-2,6-dimethylheptanoyl-CoA(4-) | C₃₀H₄₈N₇O₁₇P₃S-4 | CID 91826571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (2S)-2,6-dimethylheptanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15597397#physical-and-chemical-properties-of-2s-2-6-dimethylheptanoyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com